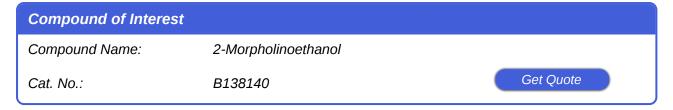


2-Morpholinoethanol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **2-Morpholinoethanol**, also known as N-(2-Hydroxyethyl)morpholine. The document details its chemical identity, physical and chemical properties, synthesis methods, and significant applications in research and pharmaceutical development. Experimental protocols and graphical representations of key pathways and processes are included to facilitate practical application and understanding.

Chemical Identity and Synonyms

2-Morpholinoethanol is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol functional group. This unique structure contributes to its utility as a chemical intermediate and building block in organic synthesis. A comprehensive list of its synonyms and alternative names is provided in Table 1, and its key identifiers are listed in Table 2.

Table 1: Synonyms and Alternative Names for **2-Morpholinoethanol**[1][2][3][4][5][6][7][8]



Туре	Name
IUPAC Name	2-(Morpholin-4-yl)ethan-1-ol
Common Names	2-Morpholinoethanol
N-(2-Hydroxyethyl)morpholine	
4-(2-Hydroxyethyl)morpholine	
Morpholine ethanol	
Hydroxyethylmorpholine	
Abbreviation	HEM
Other Names	4-Morpholineethanol
2-(4-Morpholinyl)ethanol	
beta-Morpholinoethanol	
N-beta-Hydroxyethylmorpholine	
Ethanol, 2-morpholino-	-
NSC 1946	

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	622-40-2
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
InChI Key	KKFDCBRMNNSAAW-UHFFFAOYSA-N
SMILES	C1COCCN1CCO

Physicochemical Properties



A summary of the key physical and chemical properties of **2-Morpholinoethanol** is presented in Table 3. This data is essential for its handling, storage, and application in experimental settings.

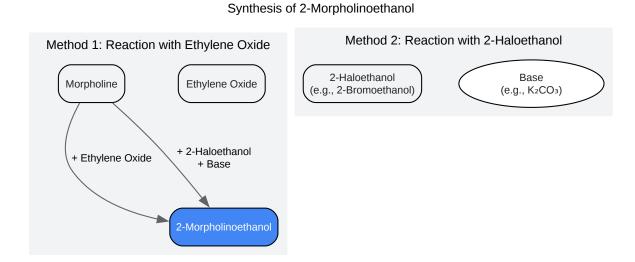
Table 3: Quantitative Physicochemical Data of 2-Morpholinoethanol[4][6][8][9]

Property	Value
Appearance	Colorless to pale yellow liquid
Melting Point	-1 °C
Boiling Point	227 °C at 757 mmHg
Density	1.083 g/mL at 25 °C
Refractive Index (n20/D)	1.476
Flash Point	99 °C
Water Solubility	Miscible
рКа	14.88 ± 0.10 (Predicted)

Synthesis of 2-Morpholinoethanol

2-Morpholinoethanol can be synthesized through two primary methods. A graphical representation of these synthesis pathways is provided below.





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Caption: Synthesis pathways for **2-Morpholinoethanol**.

Experimental Protocol: Synthesis from Morpholine and 2-Bromoethanol

This protocol describes the synthesis of **2-Morpholinoethanol** via the alkylation of morpholine with 2-bromoethanol.

Materials:

- Morpholine
- 2-Bromoethanol
- Potassium Carbonate (K2CO3), anhydrous
- Acetonitrile (CH₃CN)
- Round-bottom flask



- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, 2-bromoethanol, and anhydrous potassium carbonate in a suitable molar ratio (e.g., 2:1:1.5).
- Add acetonitrile as the solvent to the reaction mixture.
- Heat the mixture to reflux with constant stirring. The reaction is typically carried out for 3 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and any other insoluble materials from the reaction mixture.
- Remove the acetonitrile solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified further by distillation if required.

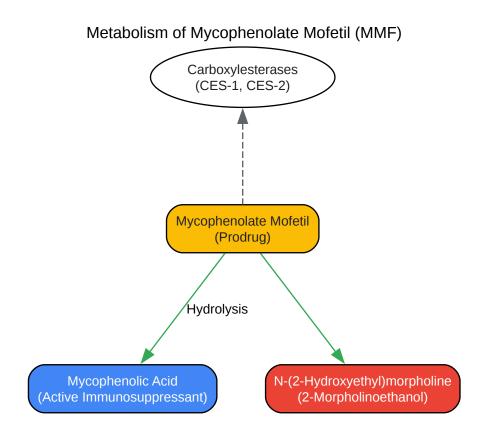
Applications in Research and Drug Development

2-Morpholinoethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has been investigated for its own biological activities.



Role in Mycophenolate Mofetil Metabolism

Mycophenolate mofetil (MMF) is an important immunosuppressive prodrug. Following oral administration, it is rapidly hydrolyzed in the body by carboxylesterases (CES) to the active drug, mycophenolic acid (MPA), and a byproduct, N-(2-hydroxyethyl)morpholine.[5] This metabolic pathway is crucial for the drug's efficacy.



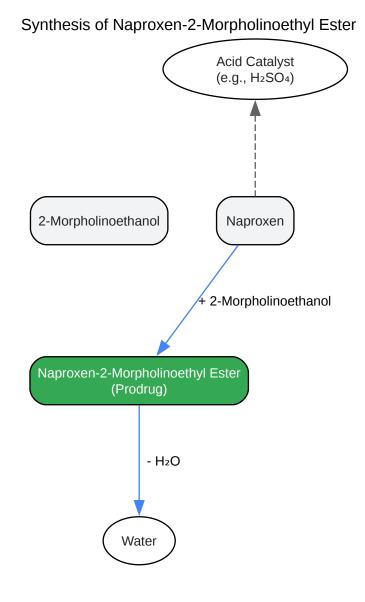
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Caption: Metabolic pathway of Mycophenolate Mofetil.

Synthesis of Naproxen Prodrugs

2-Morpholinoethanol is utilized in the synthesis of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The esterification of naproxen's carboxylic acid group with the hydroxyl group of **2-Morpholinoethanol** can improve the drug's solubility and reduce gastrointestinal side effects.





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Caption: Esterification of Naproxen with **2-Morpholinoethanol**.

This protocol outlines a general procedure for the synthesis of a naproxen ester prodrug using **2-Morpholinoethanol**, based on the principles of Fischer esterification.

Materials:

- Naproxen
- 2-Morpholinoethanol



- Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
- Anhydrous organic solvent (e.g., toluene or dichloromethane)
- Sodium bicarbonate solution (aqueous, saturated)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser or Dean-Stark apparatus
- · Heating mantle
- · Magnetic stirrer and stir bar
- Separatory funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve naproxen in a minimal amount of the chosen anhydrous organic solvent.
- Add an excess of 2-Morpholinoethanol to the solution.
- Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. If using a lower-boiling solvent like dichloromethane, a standard reflux condenser can be used.



- Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ester prodrug.
- The product can be further purified by column chromatography or recrystallization.

Induction of DNA Repair in Hepatocytes

Some studies have suggested that 4-(2-Hydroxyethyl)morpholine may induce DNA repair in rat hepatocytes.[9] While a specific protocol detailing the use of **2-Morpholinoethanol** for this purpose is not readily available, a general methodology for an in vitro rat hepatocyte DNA repair assay is described below. This can be adapted to investigate the effects of **2-Morpholinoethanol**.

This protocol provides a general framework for assessing the potential of a test compound to induce DNA repair in primary rat hepatocytes.

Materials:

- Primary rat hepatocytes (freshly isolated or cryopreserved)
- Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, L-glutamine, and antibiotics
- Collagen-coated culture plates
- Test compound (2-Morpholinoethanol) dissolved in a suitable vehicle
- Positive control (e.g., a known genotoxic agent)



- Vehicle control
- ³H-thymidine (radiolabeled)
- Scintillation fluid and vials
- Scintillation counter
- Microplate reader for cytotoxicity assessment (e.g., using MTT or LDH assay)

Procedure:

- Cell Plating: Seed the primary rat hepatocytes onto collagen-coated culture plates at an appropriate density and allow them to attach for a few hours in a humidified incubator (37°C, 5% CO₂).
- Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound (2-Morpholinoethanol), the positive control, or the vehicle control.
- Radiolabeling: Concurrently with the treatment, add ³H-thymidine to the culture medium.
- Incubation: Incubate the plates for a defined period (e.g., 18-24 hours).
- Cytotoxicity Assessment: At the end of the incubation period, assess cell viability in parallel plates (not containing ³H-thymidine) using a standard cytotoxicity assay to ensure that the observed effects are not due to toxicity.
- Cell Lysis and DNA Isolation: Wash the radiolabeled cells to remove unincorporated ³H-thymidine. Lyse the cells and isolate the DNA using a suitable method.
- Measurement of Unscheduled DNA Synthesis (UDS): Quantify the amount of ³H-thymidine incorporated into the DNA by liquid scintillation counting. An increase in ³H-thymidine incorporation in the treated cells compared to the vehicle control indicates DNA repair (unscheduled DNA synthesis).
- Data Analysis: Express the results as disintegrations per minute (DPM) per microgram of DNA. Statistically analyze the data to determine if the test compound significantly induces



DNA repair.

Conclusion

2-Morpholinoethanol is a valuable chemical compound with a broad range of synonyms and established physicochemical properties. Its synthesis is well-documented, and it plays a significant role as a key intermediate in the pharmaceutical industry, particularly in the metabolism of mycophenolate mofetil and the synthesis of NSAID prodrugs. The provided experimental protocols offer a foundation for its practical application in a laboratory setting. Further research into its potential to induce DNA repair and other biological activities could unveil new therapeutic applications for this versatile molecule.

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- To cite this document: BenchChem. [2-Morpholinoethanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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